molecular formula C7H11F3N2O4 B13504485 5-(2-Aminoethyl)-1,3-oxazolidin-2-one; trifluoroacetic acid

5-(2-Aminoethyl)-1,3-oxazolidin-2-one; trifluoroacetic acid

Cat. No.: B13504485
M. Wt: 244.17 g/mol
InChI Key: IUAIAQJWENODFB-UHFFFAOYSA-N
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Description

5-(2-Aminoethyl)-1,3-oxazolidin-2-one; trifluoroacetic acid is a compound that combines the structural features of an oxazolidinone ring with an aminoethyl side chain and a trifluoroacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Aminoethyl)-1,3-oxazolidin-2-one typically involves the cyclization of an amino alcohol with a carbonyl compound. One common method is the reaction of 2-aminoethanol with ethyl chloroformate, followed by cyclization to form the oxazolidinone ring. The trifluoroacetic acid moiety can be introduced by treating the oxazolidinone with trifluoroacetic anhydride under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-(2-Aminoethyl)-1,3-oxazolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The aminoethyl side chain can be oxidized to form corresponding imines or amides.

    Reduction: The oxazolidinone ring can be reduced to form amino alcohols.

    Substitution: The trifluoroacetic acid moiety can be substituted with other acyl groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Acylation reactions often involve reagents like acyl chlorides and anhydrides.

Major Products

    Oxidation: Formation of imines or amides.

    Reduction: Formation of amino alcohols.

    Substitution: Formation of various acylated derivatives.

Scientific Research Applications

5-(2-Aminoethyl)-1,3-oxazolidin-2-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 5-(2-Aminoethyl)-1,3-oxazolidin-2-one involves its interaction with specific molecular targets. The oxazolidinone ring can interact with enzymes and receptors, modulating their activity. The aminoethyl side chain may enhance the compound’s binding affinity and specificity. The trifluoroacetic acid moiety can influence the compound’s solubility and stability.

Comparison with Similar Compounds

Similar Compounds

    2-Oxazolidinone: Lacks the aminoethyl side chain and trifluoroacetic acid moiety.

    5-(2-Hydroxyethyl)-1,3-oxazolidin-2-one: Contains a hydroxyethyl side chain instead of an aminoethyl group.

    5-(2-Aminoethyl)-1,3-oxazolidin-2-one: Without the trifluoroacetic acid moiety.

Uniqueness

5-(2-Aminoethyl)-1,3-oxazolidin-2-one; trifluoroacetic acid is unique due to the presence of both the aminoethyl side chain and the trifluoroacetic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C7H11F3N2O4

Molecular Weight

244.17 g/mol

IUPAC Name

5-(2-aminoethyl)-1,3-oxazolidin-2-one;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C5H10N2O2.C2HF3O2/c6-2-1-4-3-7-5(8)9-4;3-2(4,5)1(6)7/h4H,1-3,6H2,(H,7,8);(H,6,7)

InChI Key

IUAIAQJWENODFB-UHFFFAOYSA-N

Canonical SMILES

C1C(OC(=O)N1)CCN.C(=O)(C(F)(F)F)O

Origin of Product

United States

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